molecular formula C29H25N3O3S B11633712 (6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11633712
M. Wt: 495.6 g/mol
InChI Key: QSPZGYTZNMFLFC-ZEAYLUBASA-N
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Description

The compound (6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule with potential applications in various scientific fields. Its structure includes a thiazolopyrimidine core, which is known for its biological activity, making it a compound of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.

    Introduction of the benzylidene group: This step involves the condensation of the thiazolopyrimidine intermediate with a benzaldehyde derivative under basic conditions to form the benzylidene moiety.

    Attachment of the phenoxyethoxy group: This is typically done through a nucleophilic substitution reaction, where the phenoxyethanol derivative reacts with the benzylidene intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one: can be compared with other thiazolopyrimidine derivatives. Similar compounds include:

    Thiazolopyrimidine analogs: These compounds share the core structure but differ in their substituents, leading to variations in their biological activities.

    Benzylidene derivatives: Compounds with similar benzylidene groups but different core structures.

The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C29H25N3O3S

Molecular Weight

495.6 g/mol

IUPAC Name

(6Z)-6-[[4-[2-(2,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C29H25N3O3S/c1-19-8-9-20(2)26(16-19)35-15-14-34-23-12-10-21(11-13-23)17-24-27(30)32-25(22-6-4-3-5-7-22)18-36-29(32)31-28(24)33/h3-13,16-18,30H,14-15H2,1-2H3/b24-17-,30-27?

InChI Key

QSPZGYTZNMFLFC-ZEAYLUBASA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)OCCOC2=CC=C(C=C2)/C=C\3/C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCOC2=CC=C(C=C2)C=C3C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5

Origin of Product

United States

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